molecular formula C6H5Cl2N3O B1429520 2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride CAS No. 1404373-76-7

2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride

Cat. No. B1429520
M. Wt: 206.03 g/mol
InChI Key: JFGBLYHQRSOZBN-UHFFFAOYSA-N
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Description

2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of this compound involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo [2,3- d ]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . The polar backbone interactions observed between the ligand and CHK1 WT were analogous to those previously observed between the adeninyl moiety of AMP-PNP and CHK1 10-pt. mutant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,4-Dichloro-5-iodo-7H-pyrrolo [2,3 -d ]pyrimidine with cesium carbonate and methyl iodide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its solid form and its spectral and elemental analyses . More specific properties such as melting point, solubility, and others are not available in the retrieved information.

Scientific Research Applications

Synthesis and Scaffold Utilization

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one serves as a valuable scaffold for the synthesis of various pharmaceutical compounds. Its derivatives, known as diazaoxindoles, have been explored for their potential in kinase research, highlighting the compound's versatility in drug development. The synthesis process involves the creation of these derivatives and emphasizes the compound's applicability in generating novel pharmaceutical scaffolds (Cheung, Harris, & Lackey, 2001).

Biological Activity and Pharmacological Interests

The compound's derivatives have been synthesized with varying substituents, aiming to explore their biological activities. For example, 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine was studied for its transformation into fluorotubercidin, showing no significant toxicity in various biological assays, indicating its potential for safe pharmaceutical applications (Wang et al., 2004).

Antitumor Agents and DHFR Inhibitors

The classical antifolate derived from 2-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its nonclassical analogues have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds demonstrate significant inhibitory activity against human DHFR and certain tumor cells, underscoring their potential as therapeutic agents (Gangjee et al., 2007).

Novel Synthesis Methods

Innovative synthetic methods have been developed to create derivatives of 2-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, including a green and economical Cu-catalyzed method. This method facilitates the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, offering an efficient and environmentally friendly approach to producing these compounds (Wang et al., 2017).

TNF-α Inhibitory Activity

Pyrrolo[2,3-d]pyrimidines incorporating the vicinal diaryl motif have been synthesized and tested for their TNF-α inhibitory activity in vivo. Among these compounds, certain pyrrolopyrimidines displayed remarkable inhibitory activity, comparable to dexamethasone, indicating their potential for treating conditions mediated by TNF-α (Hilmy et al., 2015).

properties

IUPAC Name

2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O.ClH/c7-6-8-2-3-1-4(11)9-5(3)10-6;/h2H,1H2,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGBLYHQRSOZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2NC1=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride
Reactant of Route 2
2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride
Reactant of Route 3
2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride
Reactant of Route 4
2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride
Reactant of Route 5
2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride
Reactant of Route 6
2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride

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